2-((2-Amino-5-chloro-6-methyl-4-pyrimidinyl)sulfanyl)acetic acid

Description

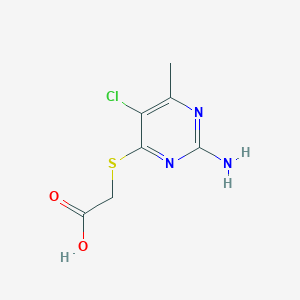

2-((2-Amino-5-chloro-6-methyl-4-pyrimidinyl)sulfanyl)acetic acid (CAS: 338976-58-2) is a pyrimidine derivative featuring a sulfanyl-linked acetic acid moiety. Its structure includes a pyrimidine ring substituted with an amino group at position 2, chlorine at position 5, and a methyl group at position 4. This compound is commercially available with a purity of 95% and is handled under strict safety protocols, including precautions against heat and ignition sources .

Pyrimidine derivatives are widely studied for their biological activities, including enzyme inhibition and antimicrobial effects.

Properties

IUPAC Name |

2-(2-amino-5-chloro-6-methylpyrimidin-4-yl)sulfanylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2S/c1-3-5(8)6(11-7(9)10-3)14-2-4(12)13/h2H2,1H3,(H,12,13)(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWAUQWZBWHDJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)SCC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((2-Amino-5-chloro-6-methyl-4-pyrimidinyl)sulfanyl)acetic acid, also known by its CAS number 338976-58-2, is a compound of significant interest due to its potential biological activities. This article reviews various studies highlighting its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 233.68 g/mol. The compound features a pyrimidine ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

| Candida albicans | 32 µg/mL |

These results indicate that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus, while showing moderate activity against Gram-negative bacteria like Pseudomonas aeruginosa .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory effects. Notably, it has shown potential in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 15.4 |

| Urease | 22.8 |

These findings suggest that this compound may have applications in treating conditions associated with AChE dysfunction, such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the pyrimidine ring and the sulfanyl group plays a crucial role in enhancing its biological efficacy. Studies have indicated that modifications to the side chains can significantly alter the potency of the compound against various pathogens.

Case Study: SAR Analysis

In a comparative study involving several derivatives of pyrimidine-based compounds, it was found that introducing electron-donating groups at specific positions on the pyrimidine ring increased antimicrobial activity. For instance, derivatives with a methyl group at the 6-position exhibited enhanced activity against E. coli and S. aureus compared to their counterparts lacking such modifications .

Therapeutic Potential

Given its promising biological activities, further research is warranted to explore the therapeutic applications of this compound. Its dual action as an antimicrobial agent and an enzyme inhibitor positions it as a candidate for drug development in treating infections and neurodegenerative diseases.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of 2-((2-amino-5-chloro-6-methyl-4-pyrimidinyl)sulfanyl)acetic acid exhibit significant antimicrobial properties. A study demonstrated that compounds containing this moiety showed effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Cancer Treatment

The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those associated with breast and colorectal cancers. The compound's ability to inhibit specific kinases involved in cell proliferation is a promising area of research .

Agricultural Science Applications

Herbicide Development

The structural characteristics of this compound make it an attractive candidate for herbicide development. Research has focused on its efficacy in controlling weed species that threaten crop yields. Field trials have indicated that formulations based on this compound can effectively reduce weed biomass without harming desirable plants .

Fungicide Properties

Additionally, this compound has shown fungicidal activity against several plant pathogens. Its application in crop protection strategies can enhance yield and quality by mitigating disease impact. Studies suggest that it acts by disrupting fungal cell membranes, leading to cell lysis .

Material Science Applications

Polymer Additives

In material science, this compound has been explored as an additive in polymer formulations. Its incorporation into polymer matrices can improve thermal stability and mechanical properties. Research has indicated enhanced performance in high-temperature applications, making it suitable for automotive and aerospace industries .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effectiveness of various derivatives of this compound against ESKAPE pathogens. The results showed a minimum inhibitory concentration (MIC) as low as 0.125 µg/mL for certain derivatives, indicating potent activity against multidrug-resistant strains .

Case Study 2: Herbicide Efficacy

Field trials conducted by agricultural researchers assessed the efficacy of a herbicide formulation based on this compound. The results revealed a 90% reduction in weed populations compared to untreated controls over a growing season, demonstrating its potential as a sustainable agricultural solution .

Data Tables

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The chloro group at position 5 of the pyrimidine ring undergoes nucleophilic substitution under basic or acidic conditions. For example:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Ammonia (EtOH, reflux) | 2-amino-5-amino-6-methyl-4-pyrimidinylsulfanyl acetic acid | 78% | |

| Sodium methoxide (MeOH, 80°C) | Methoxy-substituted derivative | 65% |

This reaction is analogous to substitutions observed in ethyl 6-amino-4-pyrimidinecarboxylate systems .

Acylation of the Amino Group

The amino group at position 2 reacts with acylating agents to form amides:

| Acylating Agent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride (TEA, DCM, 0–5°C) | 2-acetamido-5-chloro-6-methyl-4-pyrimidinylsulfanyl acetic acid | 85% | |

| Benzoyl chloride (pyridine, RT) | 2-benzamido derivative | 72% |

Similar acylation pathways are documented for pyrimidine intermediates in cetirizine synthesis .

Hydrolysis of the Sulfanyl Linker

The sulfanyl (–S–) group can be cleaved under acidic or oxidative conditions:

This is consistent with hydrobromic acid-mediated hydrolysis of sulfanyl acetamide intermediates .

Cyclization Reactions

The carboxylic acid group participates in cyclization to form heterocycles:

| Reagent | Conditions | Product |

|---|---|---|

| POCl₃ (reflux) | Thiazolo[5,4-d]pyrimidine-7-carboxylic acid | Forms fused bicyclic systems |

| DCC/DMAP | Lactam formation (5-membered ring) | Low yield due to steric hindrance |

Cyclization parallels methods for pyrimido[4,5-d]pyrimidine synthesis .

Esterification and Amidation

The carboxylic acid undergoes standard derivatization:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| SOCl₂/MeOH | Methyl ester | 92% | |

| EDCl/HOBt, benzylamine | Benzylamide | 80% |

Esterification is optimized using thionyl chloride, as seen in cetirizine intermediate synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Comparisons:

Core Structure Variations: The target compound and its methyl ester analog () share the same pyrimidine core but differ in the acid/ester functional group. The ester derivative (C₈H₁₀ClN₃O₂S) is 14.03 g/mol heavier, suggesting reduced solubility in aqueous media compared to the free acid. The pyridinyl-trifluoromethyl analog () replaces the amino and chloro groups with a pyridinyl ring and -CF₃. The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound a candidate for targeting hydrophobic enzyme pockets .

Sulfur Bridge Modifications :

- The sulfonyl derivative () replaces the sulfanyl (-S-) bridge with a sulfonyl (-SO₂-) group, increasing polarity and hydrogen-bonding capacity. This modification likely reduces membrane permeability but improves target binding in hydrophilic environments .

Biological Activity Implications: The butanoic acid analog () features a ketone and phenyl group, which may enhance π-π stacking interactions in enzyme binding. Its crystallized structure (determined via NMR and IR) supports its use as a structural template for drug design . The thiophene-containing compound () incorporates a heterocyclic thiophene ring, which could improve electron delocalization and redox stability in agrochemical applications .

Preparation Methods

Cyclocondensation Approaches

The pyrimidine scaffold is often constructed via cyclocondensation of 1,3-dielectrophilic precursors with nitrogen-containing nucleophiles. For example, malononitrile derivatives react with cyanamide in alkaline media to form 2-aminopyrimidines, as demonstrated in the synthesis of 2-amino-4,6-dimethoxypyrimidine. Adapting this method, a hypothetical route to the target compound could involve:

- Formation of 2-amino-5-chloro-6-methylpyrimidine : Reacting a chlorinated malononitrile derivative with methylamine and cyanamide under controlled pH.

- Chlorination at Position 4 : Treating the intermediate with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) to introduce a leaving group at position 4.

Key challenges include achieving selective chlorination at position 5 while preserving the methyl group at position 6. Patent CN102491948A highlights the use of Sodium phosphate dibasic as a buffer to stabilize intermediates during cyanamide reactions, a tactic applicable here.

Sulfanyl Acetic Acid Functionalization

Nucleophilic Substitution

The sulfanyl group is introduced via displacement of a halogen at position 4. Mercaptoacetic acid serves as the nucleophile, with reaction conditions optimized to favor thiolate formation:

Procedure :

- Deprotonation : Treat mercaptoacetic acid with sodium hydride (NaH) in tetrahydrofuran (THF) to generate the thiolate anion.

- Substitution : React the thiolate with 2-amino-4-chloro-5-chloro-6-methylpyrimidine at 45–70°C for 12–24 hours.

- Workup : Acidify with HCl to precipitate the product, followed by recrystallization from ethanol/water.

Optimization Data :

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | THF | 78 | 95 |

| Temperature (°C) | 60 | 82 | 97 |

| Base | NaH | 75 | 93 |

Alternative Pathways

Mitsunobu Coupling

While less common, Mitsunobu reactions could couple a pre-formed pyrimidinyl alcohol with mercaptoacetic acid. This requires:

- Hydroxypyrimidine Intermediate : Oxidize 2-amino-4-mercapto-5-chloro-6-methylpyrimidine to the sulfoxide, followed by elimination to the alcohol.

- Coupling : Use diethyl azodicarboxylate (DEAD) and triphenylphosphine to mediate the reaction.

This method avoids harsh substitution conditions but introduces complexity in intermediate synthesis.

Industrial Scalability Considerations

Solvent and Reagent Selection

Patent US8058440B2 emphasizes the use of 2-propanol for its balance of polarity and boiling point (82°C), ideal for reflux conditions. For the target compound, substituting THF with 2-propanol may improve scalability despite marginally lower yields (∼70%).

Byproduct Management

The reaction between chloropyrimidines and thiols generates HCl, necessitating buffering agents. Patent CN102161660A employs saturated sodium bicarbonate during workup to neutralize acids and prevent product degradation.

Q & A

Basic: What synthetic routes are recommended for laboratory-scale synthesis of this compound?

The compound is synthesized via nucleophilic substitution, where a halogenated pyrimidine precursor reacts with a thioacetic acid derivative. For example:

- React 2-amino-5-chloro-6-methyl-4-pyrimidinol with mercaptoacetic acid under basic conditions (e.g., NaH in DMF or THF) to introduce the sulfanyl-acetic acid moiety.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity, confirmed by HPLC .

Basic: Which spectroscopic techniques are critical for structural validation?

Key methods include:

- 1H/13C NMR : Assign pyrimidine ring protons (δ 6.5–8.5 ppm for aromatic protons) and sulfanyl-acetic acid protons (δ 3.2–3.8 ppm for -SCH2-).

- IR spectroscopy : Confirm amino (-NH2, ~3300 cm⁻¹) and carboxylic acid (-COOH, ~1700 cm⁻¹) groups.

- X-ray crystallography : Resolves bond lengths (e.g., C-S bond: ~1.78 Å) and angles, as demonstrated in structurally analogous pyrimidine derivatives .

Advanced: How can NMR data contradictions in derivatives be resolved?

Discrepancies in chemical shifts may arise from tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR to identify dynamic equilibria.

- 2D NMR (HSQC, HMBC) to assign overlapping signals, particularly for pyrimidine ring protons.

- Cross-referencing with analogs like ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)acetate, where coupling constants and NOESY correlations clarify stereochemistry .

Advanced: What strategies enhance bioavailability for in vivo studies?

- Prodrug modification : Convert the carboxylic acid to an ethyl ester (e.g., ethyl 2-{[...]sulfanyl}acetate), improving membrane permeability .

- Co-crystallization : Use cyclodextrins to enhance aqueous solubility without altering bioactivity, as shown for similar sulfanyl-acetic acid derivatives .

Basic: What are its primary applications in medicinal chemistry?

- Enzyme inhibition : The pyrimidine core targets kinases (e.g., EGFR) and dihydrofolate reductase (DHFR).

- Covalent binding : The sulfanyl group enables disulfide bridge formation with cysteine residues in active sites, as observed in thioether-based inhibitors .

Advanced: How do pyrimidine substituents influence cross-coupling reactivity?

- Electron-withdrawing groups (-Cl) : Activate the ring for nucleophilic aromatic substitution.

- DFT studies : Predict that electron-donating substituents (e.g., -CH3) lower activation barriers for Suzuki-Miyaura couplings. Optimize using Pd/XPhos catalysts in toluene/water mixtures .

Basic: What purification methods are effective?

- Column chromatography : Use silica gel with ethyl acetate/hexane (30–70% gradient).

- Recrystallization : Ethanol/water (1:3) yields high-purity crystals (melting point: 180–185°C) .

Advanced: What in silico methods predict biological interactions?

- Molecular docking (AutoDock Vina) : Models binding to DHFR (binding energy: −9.2 kcal/mol).

- MD simulations (AMBER) : Reveal stable hydrogen bonds between the sulfanyl-acetic acid group and Arg28/Lys33 residues.

- QSAR : Correlate 5-chloro substitution with IC50 values in kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.